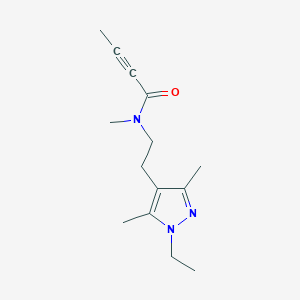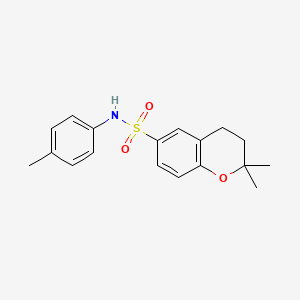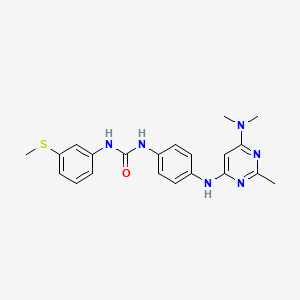![molecular formula C14H15N3O2 B11031131 3-butyl-2-hydroxypyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B11031131.png)
3-butyl-2-hydroxypyrimido[1,2-a]benzimidazol-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-butyl-2-hydroxypyrimido[1,2-a]benzimidazol-4(1H)-one is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-2-hydroxypyrimido[1,2-a]benzimidazol-4(1H)-one can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzimidazole with butyl isocyanate under reflux conditions. The reaction mixture is then treated with a base such as sodium hydroxide to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-butyl-2-hydroxypyrimido[1,2-a]benzimidazol-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-butyl-2-hydroxypyrimido[1,2-a]benzimidazol-4(1H)-one has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-butyl-2-hydroxypyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of microbial proliferation .
Comparación Con Compuestos Similares
Similar Compounds
2-butyl-1H-benzimidazole: Similar structure but lacks the pyrimido ring.
4-hydroxy-2-butylpyrimidine: Similar structure but lacks the benzimidazole ring.
Uniqueness
3-butyl-2-hydroxypyrimido[1,2-a]benzimidazol-4(1H)-one is unique due to its fused pyrimido and benzimidazole rings, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C14H15N3O2 |
|---|---|
Peso molecular |
257.29 g/mol |
Nombre IUPAC |
3-butyl-4-hydroxy-1H-pyrimido[1,2-a]benzimidazol-2-one |
InChI |
InChI=1S/C14H15N3O2/c1-2-3-6-9-12(18)16-14-15-10-7-4-5-8-11(10)17(14)13(9)19/h4-5,7-8,19H,2-3,6H2,1H3,(H,15,16,18) |
Clave InChI |
GBQFGTMHMNNSMD-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(N2C3=CC=CC=C3N=C2NC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tetramethyl 6'-[(4-bromophenyl)carbonyl]-7'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11031053.png)


![(1E)-1-[(3,4-dimethylphenyl)imino]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11031070.png)
![8,12,14,16,17-pentazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,11,13,15-heptaen-9-one](/img/structure/B11031078.png)
![(5Z)-5-(8-iodo-4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11031084.png)
![Tetramethyl 6'-[(2,5-dioxopyrrolidin-1-yl)acetyl]-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11031091.png)
![(1Z)-8-ethoxy-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11031095.png)

![Tetramethyl 6'-[(2,5-dioxopyrrolidin-1-yl)acetyl]-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11031104.png)


![N-(1H-indol-4-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11031118.png)
![N-(1-{[3-(4-ethylpiperazin-1-yl)propyl]amino}-3-methyl-1-oxobutan-2-yl)-4-methylcyclohexanecarboxamide](/img/structure/B11031130.png)
